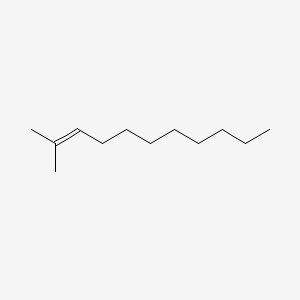
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. The presence of the 5-bromo-2-furyl group in this compound adds unique chemical properties that can be exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-2-furanone derivatives.
Reduction: Formation of ethyl 3-(5-amino-2-furyl)-2-cyanoacrylate.
Substitution: Formation of ethyl 3-(5-substituted-2-furyl)-2-cyanoacrylate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.
Industry: Utilized in the production of specialty adhesives and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate primarily involves its rapid polymerization in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains. This property is exploited in adhesive applications where quick bonding is required. The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyanoacrylate: A simpler cyanoacrylate without the 5-bromo-2-furyl group.
Methyl 2-cyanoacrylate: Another common cyanoacrylate used in adhesives.
Ethyl 3-(5-nitro-2-furyl)-2-cyanoacrylate: A similar compound with a nitro group instead of a bromo group.
Uniqueness
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is unique due to the presence of the 5-bromo-2-furyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
85460-04-4 |
|---|---|
Fórmula molecular |
C10H8BrNO3 |
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
ethyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+ |
Clave InChI |
MZRQKTCUZZQCMY-FNORWQNLSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(O1)Br)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


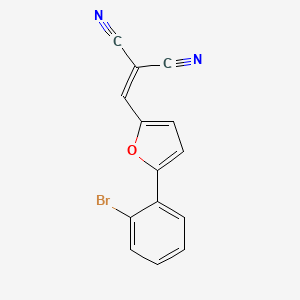
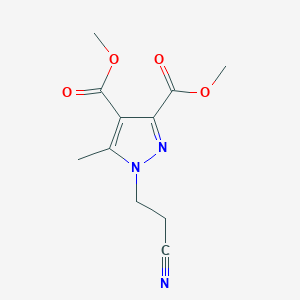

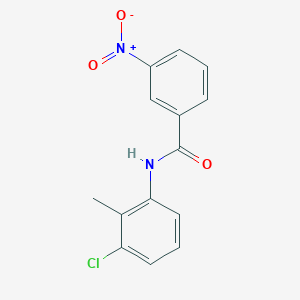

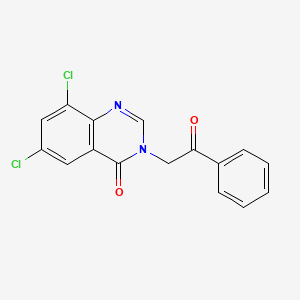





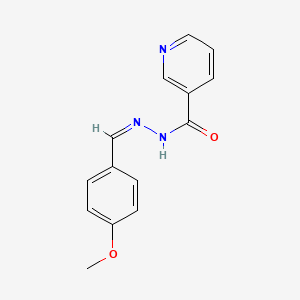
![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)
